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Compound of Interest

Compound Name: 3-Amino-4-nitropyridine

Cat. No.: B085709

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
3-Amino-4-nitropyridine. The information presented herein is crucial for the identification,
characterization, and quality control of this compound in research and development settings.
This document covers mass spectrometry, infrared spectroscopy, and nuclear magnetic
resonance spectroscopy, offering both data and the experimental context for its acquisition.

Mass Spectrometry

Mass spectrometry of 3-Amino-4-nitropyridine confirms its molecular weight and provides
insights into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for 3-Amino-4-nitropyridine
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Parameter Value Reference
Molecular Formula CsHsN3O:2 [1]
Molecular Weight 139.11 g/mol [1]
lonization Method Electron lonization (EI)

Major Fragments (m/z)

Most Abundant 139 [1]
Second Most Abundant 66 [1]
Third Most Abundant 93 [1]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A sample of 3-Amino-4-nitropyridine is introduced into the ion source of the mass
spectrometer, typically after separation by gas chromatography (GC-MS). Within the ion
source, the sample is bombarded by a beam of high-energy electrons (typically 70 eV). This
process ejects an electron from the molecule, forming a positively charged molecular ion
(IM]*). The high energy of this process can cause the molecular ion to fragment into smaller,
characteristic ions. These ions are then accelerated into a mass analyzer, which separates
them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion,
generating a mass spectrum.[2][3][4]

Infrared (IR) Spectroscopy

Due to a lack of available experimental data for 3-Amino-4-nitropyridine, this section outlines
the expected characteristic absorption bands based on its functional groups. For comparison,
the experimental data for the isomer, 4-Amino-3-nitropyridine, is provided.

Table 2: Expected and Comparative IR Absorption Bands (cm™2)
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4-Amino-3-nitropyridine

Functional Group Expected Range (cm™*) .
(Experimental)

N-H Stretch (Amino) 3500-3300 Not specified
C-H Stretch (Aromatic) 3100-3000 Not specified
N-O Stretch (Nitro, N

] 1550-1500 Not specified
Asymmetric)
N-O Stretch (Nitro, Symmetric)  1350-1300 Not specified
C=C and C=N Stretch -

1600-1450 Not specified

(Aromatic Ring)

Note: The experimental IR spectrum for 4-Amino-3-nitropyridine is available but individual peak
assignments are not detailed in the source material. The spectrum was obtained using a Bruker
Tensor 27 FT-IR instrument with a KBr pellet technique.[5]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

For solid samples like 3-Amino-4-nitropyridine, the KBr pellet method is a common
technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200
mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation. The
mixture is then compressed under high pressure in a die to form a thin, transparent pellet. This
pellet is placed in the sample holder of an FTIR spectrometer. The instrument passes a beam
of infrared light through the sample and a detector measures the amount of light that is
transmitted at each wavelength. The resulting spectrum shows the wavelengths at which the
sample absorbs infrared radiation, corresponding to the vibrational frequencies of its chemical
bonds.[6] An alternative method for solid samples is Attenuated Total Reflectance (ATR), where
the sample is placed in direct contact with a high-refractive-index crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 3-Amino-4-nitropyridine is not readily available in the surveyed
literature. Therefore, predicted *H and 13C NMR data are presented below. This data is
calculated based on computational models and should be used as a reference for experimental
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verification. For comparative purposes, experimental data for the isomer 4-Amino-3-
nitropyridine is also included.

Table 3: Predicted *H NMR Data for 3-Amino-4-nitropyridine

Predicted Chemical Shift

Proton Position Multiplicity
(3, ppm)

H-2 ~8.5 Singlet

H-5 ~7.5 Doublet

H-6 ~8.2 Doublet

-NH:z Variable Broad Singlet

Disclaimer: This is a predicted spectrum and experimental values may vary.

Table 4: Experimental *H NMR Data for 4-Amino-3-nitropyridine

Proton Position Chemical Shift (o, ppm) Multiplicity
H-2 9.0 Singlet

H-5 Not specified Doublet

H-6 8.2 Doublet

Source: Chegg.com. Note: Full assignment and coupling constants were not provided.[7]

Table 5: Predicted 3C NMR Data for 3-Amino-4-nitropyridine
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Carbon Position Predicted Chemical Shift (8, ppm)
C-2 ~148
C-3 ~130
C-4 ~145
C-5 ~120
C-6 ~140

Disclaimer: This is a predicted spectrum based on computational models from sources like
NMRDB.org and may differ from experimental results.[8]

Table 6: Experimental 3C NMR Data for 4-Amino-3-nitropyridine

Carbon Position Chemical Shift (6, ppm)
C-2 150
C-3 124
C-14 136

Source: Testbook.com. Note: Full assignment for all carbons was not provided.

Experimental Protocol: *H and **C NMR Spectroscopy

A small quantity of 3-Amino-4-nitropyridine is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-de). The solution is placed in a thin glass tube and inserted into the NMR spectrometer.
The sample is subjected to a strong, uniform magnetic field. Radiofrequency pulses are applied
to the sample, which excite the *H or 13C nuclei. As the nuclei relax back to their ground state,
they emit radiofrequency signals that are detected by the instrument. The frequency of these
signals (chemical shift) is dependent on the local electronic environment of each nucleus,
providing information about the molecular structure. For 13C NMR, proton decoupling is typically
used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Visualizing the Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Amino-4-nitropyridine.

General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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